molecular formula C11H11NO B150917 (2-(1H-pyrrol-1-yl)phenyl)methanol CAS No. 61034-86-4

(2-(1H-pyrrol-1-yl)phenyl)methanol

Cat. No. B150917
CAS RN: 61034-86-4
M. Wt: 173.21 g/mol
InChI Key: PMFMGYSILUCETA-UHFFFAOYSA-N
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Description

The compound “(2-(1H-pyrrol-1-yl)phenyl)methanol” is a molecule that contains a pyrrole ring, which is a five-membered heterocycle with one nitrogen atom, attached to a phenyl group with a methanol substituent. This structure is related to various compounds that have been studied for their chemical properties and potential applications in different fields, such as polymer science, organic synthesis, and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves the formation of the pyrrole ring or its attachment to a phenyl group. For instance, the synthesis of 2-(pyridin-2-yl)ethyl methacrylate, which shares a similar pyridine ring to pyrrole, was achieved and then polymerized to create homopolymers and diblock copolymers . Another related compound, (2-pyridyl)phenyl methanol, was used as a reagent for the metal-free reduction of nitro aromatic compounds, indicating its potential as a hydrogen donor in synthetic applications .

Molecular Structure Analysis

The molecular structure of compounds similar to “(2-(1H-pyrrol-1-yl)phenyl)methanol” has been characterized by various techniques, including X-ray crystallography. For example, the crystal structure of a related azopyrrole compound revealed the orientation of the pyrrole and phenyl rings and the presence of hydrogen bonding in the crystal . Another structurally related compound, a porphyrinogen derivative, showed a centrosymmetric arrangement with methanol molecules included in the cavity through hydrogen bonding .

Chemical Reactions Analysis

Compounds with pyrrole and phenyl groups can participate in a variety of chemical reactions. The pyridine nucleus, similar to pyrrole, was shown to be crucial for the thermal reactivity of carbinols, enabling a domino process involving reduction and conjugate addition to form β-amino esters . Additionally, the stereospecific arylation of (S)-proline led to the synthesis of phenyl(2′-pyrrolidinyl)methanol with high enantiomeric and diastereoisomeric excess, demonstrating the reactivity of pyrrole-containing compounds in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(2-(1H-pyrrol-1-yl)phenyl)methanol” would likely be influenced by the presence of the pyrrole and phenyl groups. For instance, the stability of the pyridine-protected methacrylic acid under acidic conditions and its selective removal under alkaline conditions or high temperature indicates the potential stability of the pyrrole group under similar conditions . The bioisostere of a carboxylic acid aldose reductase inhibitor, which includes a pyrrole and phenyl group, showed significant in vitro activity, suggesting that the physical and chemical properties of these groups can be tailored for biological activity .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

(2-(1H-pyrrol-1-yl)phenyl)methanol is utilized in the synthesis of various heterocyclic compounds. For instance, it is involved in the preparation of 9H-pyrrolo[1,2-a]indol-9-ones through an oxidation process promoted by active manganese dioxide, resulting in good yields under mild conditions (Aiello et al., 2010). Similarly, it is used in the synthesis of symmetrical pentasubstituted pyrroles, demonstrating its versatility in creating complex heterocyclic structures (Ravindran et al., 2007).

Crystal Structure Analysis

The compound also finds application in crystallography, where its derivatives' crystal structures have been analyzed to understand their molecular interactions. For example, a study on the crystal structure of a derivative revealed its supramolecular ring structure, formed through hydrogen bonds between azopyrrole and methanol solvent molecules (Yang et al., 2018).

Organic Synthesis and Catalysis

In organic synthesis, (2-(1H-pyrrol-1-yl)phenyl)methanol and its derivatives are used as reagents and ligands. They are involved in one-pot synthetic procedures for creating pyrrole derivatives and have been employed in catalytic systems for enantioselective reactions, demonstrating their importance in organic synthesis and catalysis (Kaur & Kumar, 2018); (Munck et al., 2017).

Enantioselective Synthesis

The compound is also significant in the field of enantioselective synthesis. For instance, certain bacterial strains, like Lactobacillus paracasei BD101, have been used for the asymmetric reduction of heteroaryl ketones, including phenyl(pyridin-2-yl)methanone, to produce enantiomerically pure alcohols (Şahin et al., 2019).

Antimicrobial Activity

Compounds derived from (2-(1H-pyrrol-1-yl)phenyl)methanol have been synthesized and screened for their antimicrobial activities. These studies contribute to the field of medicinal chemistry, exploring the potential of these compounds in drug development (Kumar et al., 2012).

Molecular Mechanism Studies

Additionally, the compound and its derivatives are used in studies aimed at understanding molecular mechanisms. For example, a study analyzed the mechanism of formation of a particular compound through quantum mechanics, offering insights into its molecular interactions and stability (Anga et al., 2014).

Safety And Hazards

“(2-(1H-pyrrol-1-yl)phenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The future directions for “(2-(1H-pyrrol-1-yl)phenyl)methanol” are not explicitly mentioned in the retrieved papers .

properties

IUPAC Name

(2-pyrrol-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-12/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFMGYSILUCETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426855
Record name [2-(1H-Pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(1H-pyrrol-1-yl)phenyl)methanol

CAS RN

61034-86-4
Record name [2-(1H-Pyrrol-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 117 g of lithium aluminum hydride in 2 L of anhydous ether (under an inert atmosphere) is added dropwise a solution of 428 g of methyl 2-(pyrrol-1-yl)-benzoate in 1.5 L of ether over a period of 4 hours. The reaction mixture is then heated at reflux temperature for an additional 4 hours and then allowed to cool to room temperature. After cooling in an ice-bath, the excess lithium aluminum hydride is destroyed by the dropwise addition of 117 ml of water over 1 hour, followed by dropwise addition of 117 ml of 15% sodium hydroxide and subsequent addition of 351 ml of water over a 30 minute period. The resultant granular solid is separated by filtration, the ether layer is then dried over magnesium sulfate and the solvent evaporated under reduced pressure to yield 2-(pyrrol-1-yl)-benzyl alcohol which may be further purified by distillation in vacuo; b.p. 110°-114°/0.1 mm Hg.
Quantity
117 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
428 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Aiello, A Garofalo, F Grande - Tetrahedron, 2010 - Elsevier
A series of 9H-pyrrolo[1,2-a]indol-9-ones have been prepared via in-situ sequential oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanols promoted by active manganese dioxide. The …
Number of citations: 22 www.sciencedirect.com
F Grande, MA Occhiuzzi, G Ioele, G Ragno… - European Journal of …, 2018 - Elsevier
The present review lists the papers and patents dealing with the class of polycondensed heterocycles called benzopyrroloxazines published in the last decades. The survey is limited to …
Number of citations: 19 www.sciencedirect.com
C Lorton, A Voituriez - European Journal of Organic Chemistry, 2019 - Wiley Online Library
This review covers the strategies for the synthesis of 9H‐pyrrolo[1,2‐a]indole and 9H‐pyrrolo[1,2‐a]indol‐9‐one derivatives. Both metal‐promoted or non‐metal catalyzed …
CH Jiang, X Lei, L Zhen, HJ Du, X Wen… - Beilstein Journal of …, 2014 - beilstein-journals.org
Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl) benzaldehydes via intramolcular [1, 5]-hydride shift/isomerization reaction has been realized, using the inherent …
Number of citations: 9 www.beilstein-journals.org
X Yan - 2011 - research-repository.st-andrews.ac …
The thesis describes over-expression, purification and crystallization of three proteins from Staphylococcus aureus (S. aureus). S. aureus is an important human pathogen and methicillin…

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